2-Phenyl-1H-pyrrole
Overview
Description
2-Phenyl-1H-pyrrole, also known as 2-Phenylpyrrole, is a heterocyclic aromatic compound . It is a colorless solid that is insoluble in water but soluble in organic solvents. The molecular formula of 2-Phenyl-1H-pyrrole is C10H9N .
Synthesis Analysis
The synthesis of 2-Phenyl-1H-pyrrole can be achieved through various methods. One of the most prominent and well-known methods for the preparation of pyrrole is the Paal-Knorr synthesis . Another method involves the catalytic dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole in the presence of palladium-supported on activated carbon (Pd/C) or on alumina (Pd/Al2O3) .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-1H-pyrrole consists of a pyrrole ring attached to a phenyl group . The IUPAC name for this compound is 2-phenyl-1H-pyrrole . The InChIKey, a unique identifier for chemical substances, for 2-Phenyl-1H-pyrrole is IRTLROCMFSDSNF-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-1H-pyrrole are diverse. For instance, the dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole (2-phenyl-1-pyrroline) to 2-phenyl-1H-pyrrole can be catalyzed by palladium-supported catalysts .
Physical And Chemical Properties Analysis
2-Phenyl-1H-pyrrole has a molecular weight of 143.18 g/mol . It is a colorless solid that is insoluble in water but soluble in organic solvents. The exact mass and monoisotopic mass of 2-Phenyl-1H-pyrrole are both 143.073499291 g/mol .
Scientific Research Applications
1. Electron Transfer and Electronic Properties
- Novel derivatives of 2-Phenyl-1H-pyrrole, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole and 2,3,4,5-tetraferrocenyl-1-phenyl-1H-pyrrole, have been synthesized and studied for their electronic properties. These compounds demonstrate significant electron delocalization and exhibit electrochemically reversible one-electron transfer processes, making them potential candidates for applications in electronic materials (Hildebrandt et al., 2011).
2. Corrosion Inhibition
- 2-Phenyl-1H-pyrrole derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and found to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives adhere to steel surfaces mainly through chemisorption processes (Zarrouk et al., 2015).
3. Optical and Electronic Tuning
- The study of differentially substituted diferrocenyl-1-phenyl-1H-pyrroles has revealed the ability to tune electronic interactions and optical properties through the modification of functional groups. These findings are significant for the development of single molecule transistors (Hildebrandt & Lang, 2011).
4. Luminescent Properties
- The compound 2,3,4,5-Tetraphenyl-1H-pyrrole (TePP) has shown balanced emission in both solution and solid state, with potential applications in luminescent mechanisms and materials. The study highlights the role of phenyl groups in tuning the luminescent properties of pyrrole-based molecules (Lei et al., 2018).
5. Chemical Synthesis and Reactions
- Various 2-Phenyl-1H-pyrrole derivatives have been synthesized and studied for their potential in different chemical reactions. For example, 1-Phenyl-3-tosyl-1H-pyrrole has been prepared through electrophilic aromatic substitution, demonstrating the versatility of these compounds in synthetic chemistry (Kechagioglou & Demopoulos, 2022).
Safety And Hazards
While specific safety and hazard information for 2-Phenyl-1H-pyrrole was not found, it’s generally recommended to avoid breathing in vapors, gas, or mist of chemical substances, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment, including protective gloves, clothing, eye protection, and face protection .
Future Directions
The future directions for 2-Phenyl-1H-pyrrole could involve the development of new synthetic methods and the exploration of its biological activities. For instance, the introduction of a second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole has been suggested .
properties
IUPAC Name |
2-phenyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLROCMFSDSNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184510 | |
Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1H-pyrrole | |
CAS RN |
3042-22-6 | |
Record name | 2-Phenylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3042-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrrole, 2-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole, 2-phenyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKE60YK8AW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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